molecular formula C18H40NO6P B15128014 (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate

(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate

Cat. No.: B15128014
M. Wt: 397.5 g/mol
InChI Key: AYGOSKULTISFCW-UHFFFAOYSA-N
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Description

(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate is a phosphosphingolipid, a class of lipids that play crucial roles in cellular processes. This compound, with the molecular formula C18H40NO6P, is known for its involvement in various biological pathways and its presence in certain food products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate typically involves the phosphorylation of phytosphingosine. The process begins with the extraction of phytosphingosine from natural sources, followed by its reaction with phosphoric acid under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale extraction and phosphorylation techniques. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate is used as a model compound to study the behavior of phosphosphingolipids in various chemical reactions. Its unique structure makes it an ideal candidate for investigating lipid chemistry .

Biology

Biologically, this compound is significant in studying cellular processes, particularly those involving lipid signaling and metabolism. It is often used in research to understand the role of phosphosphingolipids in cell membranes and signaling pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its involvement in cellular signaling pathways makes it a candidate for drug development, particularly in targeting diseases related to lipid metabolism .

Industry

Industrially, this compound is used in the production of specialized lipid-based products. Its unique properties make it valuable in the formulation of cosmetics, pharmaceuticals, and other products requiring specific lipid characteristics .

Mechanism of Action

The mechanism of action of (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate involves its interaction with cellular membranes and signaling pathways. It acts as a signaling molecule, influencing various cellular processes such as apoptosis, proliferation, and differentiation. The compound targets specific receptors and enzymes, modulating their activity and thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate is unique due to its specific combination of functional groups and its role in lipid signaling. Its distinct structure allows it to participate in unique biochemical pathways, setting it apart from other similar compounds .

Properties

IUPAC Name

(2-amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGOSKULTISFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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